molecular formula C15H18N2O2S B12755321 5-Thiazolecarboxamide, 2-(4-methoxyphenyl)-4-methyl-N-propyl- CAS No. 82875-46-5

5-Thiazolecarboxamide, 2-(4-methoxyphenyl)-4-methyl-N-propyl-

Katalognummer: B12755321
CAS-Nummer: 82875-46-5
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: VJMMBMXIGQXGOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Thiazolecarboxamide, 2-(4-methoxyphenyl)-4-methyl-N-propyl- is a heterocyclic compound that features a thiazole ring Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazolecarboxamide, 2-(4-methoxyphenyl)-4-methyl-N-propyl- typically involves the formation of the thiazole ring followed by the introduction of the substituents. One common method involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the thiosemicarbazone intermediate. This intermediate is then cyclized to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

5-Thiazolecarboxamide, 2-(4-methoxyphenyl)-4-methyl-N-propyl- can undergo various types of chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or aromatic ring .

Wissenschaftliche Forschungsanwendungen

5-Thiazolecarboxamide, 2-(4-methoxyphenyl)-4-methyl-N-propyl- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Thiazolecarboxamide, 2-(4-methoxyphenyl)-4-methyl-N-propyl- involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to the inhibition of certain biochemical pathways, making it a potential candidate for drug development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug that also contains a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

5-Thiazolecarboxamide, 2-(4-methoxyphenyl)-4-methyl-N-propyl- is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the 4-methoxyphenyl and propyl groups can enhance its interactions with biological targets, potentially leading to improved efficacy in various applications .

Eigenschaften

CAS-Nummer

82875-46-5

Molekularformel

C15H18N2O2S

Molekulargewicht

290.4 g/mol

IUPAC-Name

2-(4-methoxyphenyl)-4-methyl-N-propyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C15H18N2O2S/c1-4-9-16-14(18)13-10(2)17-15(20-13)11-5-7-12(19-3)8-6-11/h5-8H,4,9H2,1-3H3,(H,16,18)

InChI-Schlüssel

VJMMBMXIGQXGOG-UHFFFAOYSA-N

Kanonische SMILES

CCCNC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.